Bambuterol hydrochloride

Catalog No.
S520424
CAS No.
81732-46-9
M.F
C18H29N3O5
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bambuterol hydrochloride

CAS Number

81732-46-9

Product Name

Bambuterol hydrochloride

IUPAC Name

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate

Molecular Formula

C18H29N3O5

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3

InChI Key

ANZXOIAKUNOVQU-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl

Solubility

4.69e-01 g/L

Synonyms

5-(2-(tert-butylamino)-1-hydroxyethyl)-3-phenylene bis(dimethylcarbamate), bambuterol, bambuterol hydrochloride

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O

Description

The exact mass of the compound Bambuterol hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758916. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. It belongs to the ontological category of phenylethanolamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Asthmatic Agent

Quantitative Proton Nuclear Magnetic Spectroscopy

Graft Versus Host Disease (GVHD) Study

Management of Lung Diseases

Preparation of Bambuterol-Poly Vinyl Chloride (Bb-PVC) Membrane Sensors

Treatment of Chronic Bronchitis and Chronic Asthma in Pediatrics

Treatment of Bronchospasm

Cholinesterase Inhibitor

Bambuterol hydrochloride is a long-acting beta-2 adrenergic agonist primarily used for the management of asthma and chronic obstructive pulmonary disease. It functions as a prodrug, meaning it is metabolized into its active form, terbutaline, which provides bronchodilation by relaxing bronchial smooth muscle. The compound's chemical formula is C18H30ClN3O5C_{18}H_{30}ClN_{3}O_{5} with a molecular weight of approximately 403.901 g/mol .

As a racemic mixture, bambuterol exhibits significant selectivity for beta-2 adrenergic receptors, which are crucial in mediating the relaxation of airway smooth muscle. This selectivity contributes to its therapeutic efficacy in treating bronchospasm associated with various respiratory conditions .

As mentioned earlier, bambuterol acts as a prodrug. Once inside the body, enzymes hydrolyze the ester bonds, converting it to the active metabolite terbutaline, which then interacts with beta2-adrenergic receptors in airway smooth muscle. This interaction stimulates the production of cAMP, leading to relaxation of the airways and improved breathing in asthma patients [].

Bambuterol hydrochloride is generally well-tolerated, but common side effects include tremor, palpitations, and nervousness [].

  • Toxicity: Overdosage can lead to severe side effects like cardiac arrhythmias and seizures [].
  • Flammability: No data publicly available on flammability.
  • Reactivity: No data publicly available on specific reactivity.
During its synthesis and metabolism:

  • Synthesis Reaction: The synthesis begins with the reaction of 3',5'-dihydroxyacetophenone with dimethylcarbamoyl chloride to yield 5-acetyl-1,3-phenylene bis(dimethylcarbamate). Subsequent halogenation and treatment with N-(tert-butyl)benzylamine lead to the formation of bambuterol .
  • Metabolism: Once administered, bambuterol is extensively metabolized in the liver by plasma cholinesterase to terbutaline, which is responsible for its therapeutic effects. This metabolic conversion highlights its role as a prodrug .

Bambuterol exhibits significant biological activity primarily through its action on beta-2 adrenergic receptors. By stimulating these receptors, bambuterol enhances intracellular cyclic adenosine monophosphate levels, leading to:

  • Bronchodilation: Relaxation of bronchial smooth muscle.
  • Inhibition of Mediator Release: Reduced release of inflammatory mediators from mast cells during allergic responses.

The pharmacokinetic profile includes a bioavailability of approximately 20% following oral administration and an elimination half-life of about 13 hours for bambuterol and 21 hours for terbutaline .

The synthesis of bambuterol hydrochloride involves several steps:

  • Starting Materials:
    • 3',5'-Dihydroxyacetophenone
    • Dimethylcarbamoyl chloride
    • N-(tert-butyl)benzylamine
  • Synthesis Steps:
    • Reacting 3',5'-dihydroxyacetophenone with dimethylcarbamoyl chloride produces an intermediate compound.
    • Halogenation with bromine forms another intermediate.
    • Treatment with N-(tert-butyl)benzylamine yields the final product.
    • Catalytic hydrogenation may be employed to complete the synthesis process .

Bambuterol hydrochloride is primarily indicated for:

  • Asthma Management: Used as a long-term treatment option for persistent asthma.
  • Chronic Obstructive Pulmonary Disease: Helps alleviate symptoms associated with this condition.

It is important to note that bambuterol should not be used as a rescue medication for acute asthma attacks due to its long onset time .

Bambuterol has several notable interactions:

  • With Corticosteroids and Diuretics: Co-administration can increase the risk of hypokalemia (low potassium levels) in patients.
  • Cholinesterase Inhibitors: As a cholinesterase inhibitor itself, bambuterol can prolong the effects of neuromuscular blockers like succinylcholine and vecuronium bromide .

The interaction with other medications necessitates careful monitoring and potential dose adjustments.

Bambuterol hydrochloride shares similarities with several other compounds in its class, particularly other beta-2 adrenergic agonists. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
TerbutalineBeta-2 adrenergic agonistActive metabolite of bambuterol; faster onset
SalbutamolBeta-2 adrenergic agonistShorter acting; commonly used for acute relief
FormoterolLong-acting beta agonistRapid onset; used in combination therapies
SalmeterolLong-acting beta agonistHighly selective for beta-2 receptors

Uniqueness of Bambuterol

Bambuterol's uniqueness lies in its prodrug nature, allowing for extended release and prolonged action compared to other beta agonists. Its metabolism into terbutaline provides a sustained therapeutic effect while minimizing the frequency of dosing required .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

367.21072103 g/mol

Monoisotopic Mass

367.21072103 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y1850G1OVC

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the prevention and reversal of bronchospasm in patients 12 years of age and older with asthma and reversible bronchospasm associated with bronchitis and emphysema.

MeSH Pharmacological Classification

Bronchodilator Agents

Mechanism of Action

The pharmacologic effects of bambuterol are at least in part attributable to stimulation through beta-adrenergic receptors (beta 2 receptors) of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP. Increased cyclic AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

81732-46-9

Absorption Distribution and Excretion

Bioavailability is 20% following oral administration.

Metabolism Metabolites

Hepatic, extensive. Further metabolized to terbutaline by plasma cholinesterase.

Wikipedia

Bambuterol

Biological Half Life

13 hours for bambuterol and 21 hours for the primary active metabolite terbutaline.

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Abiramasundari A, Joshi A, Joshi R, Pandya D, Sharma J, Sudarsanam V, Vasu KK.
2: Li T, Cao J, Li Z, Wang X, He P. Broad screening and identification of
3: Wang Y, Qin F, Xiong Z, Fu X, Ma C. An LC-MS/MS method for simultaneous
4: Ye Y, Xu H, Quan L, Zhu L, Zeng J, Zhou T, Zou C, Cheng Q, Bu S, Tan W. The
5: Zhou T, Liu S, Zhao T, Zeng J, He M, Xu B, Qu S, Xu L, Tan W. Chiral analysis
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7: Lamie NT. Application of a new spectrophotometric method manipulating ratio
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16: Kong D, Chen H, Chen W, Liu S, Wang H, Wu T, Lu H, Kong Q, Huang X, Lu Z.
17: Suo DC, Zhao GL, Wang PL, Su XO. Simultaneous determination of β-agonists and
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19: Yanamandra R, Vadla CS, Puppala UM, Patro B, Murthy YL, Parimi AR.
20: Malmborg J, Ploeger BA. Predicting human exposure of active drug after oral

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